molecular formula C25H27N2NaO7S2 B179442 sodium;4-[(Z)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate CAS No. 4463-44-9

sodium;4-[(Z)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate

Cat. No.: B179442
CAS No.: 4463-44-9
M. Wt: 554.6 g/mol
InChI Key: ACZRDWVARWLTRG-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xylene cyanol involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(ethylamino)-m-toluidine with formaldehyde and sodium bisulfite to form the intermediate compound. This intermediate is then reacted with 6-hydroxy-1,3-benzenedisulfonic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of Xylene cyanol typically involves large-scale chemical synthesis using the same basic principles as the laboratory methods but optimized for efficiency and yield. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Xylene cyanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonated quinones, while reduction can produce various reduced aromatic compounds .

Scientific Research Applications

Xylene cyanol is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Xylene cyanol is unique in its specific migration rate during electrophoresis, making it suitable for tracking the progress of larger DNA fragments compared to other dyes like Bromophenol Blue. Its non-toxic nature also makes it a safer alternative to dyes like Ethidium Bromide .

Properties

IUPAC Name

sodium;4-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-5-sulfobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O7S2.Na/c1-5-26-20-9-7-17(11-15(20)3)25(18-8-10-21(27-6-2)16(4)12-18)19-13-22(28)24(36(32,33)34)14-23(19)35(29,30)31;/h7-14,26,28H,5-6H2,1-4H3,(H,29,30,31)(H,32,33,34);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZRDWVARWLTRG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC(=C(C=C3S(=O)(=O)O)S(=O)(=O)[O-])O)C.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N2NaO7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Green powder; [Alfa Aesar MSDS] Dark red or dark blue crystalline powder; [Acros Organics MSDS]
Record name Xylene cyanol FF
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CAS No.

4463-44-9
Record name Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulphonate
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Q & A

Q1: How is Xylenecyanol FF utilized in analytical chemistry?

A: Xylenecyanol FF's value in analytical chemistry stems from its color-changing properties upon oxidation. This characteristic makes it a suitable indicator in redox reactions. For instance, research highlights its use in determining the concentration of specific analytes through spectrophotometry. One study demonstrated its application in quantifying N-acetyl-L-cysteine (NAC). The method relies on the oxidation of NAC by potassium iodate, which subsequently oxidizes Xylenecyanol FF, producing a measurable color change. [] Another study employed Xylenecyanol FF in a portable thermal lens spectrometer to achieve higher sensitivity in analyte detection compared to traditional spectrophotometry. []

Q2: What is the mechanism behind Xylenecyanol FF's color change in these applications?

A: Xylenecyanol FF, in its reduced leuco form (leucoxylenecyanol FF), is colorless. Upon oxidation, typically by oxidizing agents like iodine or potassium periodate, it converts to its blue-colored form, Xylenecyanol FF. This color change is directly proportional to the concentration of the oxidizing agent, allowing for quantitative analysis of the target analyte. [, ]

Q3: Are there any studies exploring the catalytic properties of metals with Xylenecyanol FF?

A: Yes, research indicates that certain metal ions can catalyze the oxidation of Xylenecyanol FF. One study demonstrated that iridium (IV) catalyzes the oxidation of Xylenecyanol FF by potassium periodate. This catalytic action forms the basis for a sensitive spectrophotometric method to determine trace amounts of iridium (IV). []

Q4: What are the advantages of using Xylenecyanol FF in these analytical techniques?

A4: Xylenecyanol FF offers several advantages:

  • Sensitivity: Its pronounced color change upon oxidation allows for the detection of analytes at low concentrations. [, ]
  • Simplicity: The methods employing Xylenecyanol FF are often straightforward, requiring less complex instrumentation compared to some alternative techniques. []

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